3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid
Overview
Description
3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid is an organic compound with the molecular formula C13H18O4 It is characterized by the presence of an isopropoxy group and a methoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid typically involves the alkylation of a phenolic compound followed by carboxylation. One common method starts with 4-hydroxy-3-methoxyacetophenone, which undergoes alkylation with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by oxidation to yield the desired propionic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and isopropoxy groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-isopropoxy-3-methoxybenzaldehyde or 4-isopropoxy-3-methoxybenzoic acid.
Reduction: Formation of 3-(4-isopropoxy-3-methoxyphenyl)-propanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropoxy-3-methoxybenzoic acid
- 3-Isopropoxy-4-methoxyphenylacetic acid
- 4-Isopropoxy-3-methoxybenzaldehyde
Uniqueness
3-(4-Isopropoxy-3-methoxyphenyl)-propionic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(3-methoxy-4-propan-2-yloxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)8-12(11)16-3/h4,6,8-9H,5,7H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAQRGMUUSGHQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CCC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429343 | |
Record name | 3-(4-isopropoxy-3-methoxyphenyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58420-26-1 | |
Record name | 3-(4-isopropoxy-3-methoxyphenyl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.